BenchChemオンラインストアへようこそ!

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide

Carbonic anhydrase inhibition Fluorine NMR Metalloenzyme targeting

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide (CAS 2309605-22-7; molecular formula C17H19F2N3O2S; MW 367.41) belongs to the substituted pyrazolyl benzenesulfonamide chemotype originally disclosed in the G.D. Searle patent family (US5466823, WO9515316) describing selective cyclooxygenase-2 (COX-2) inhibitors.

Molecular Formula C17H19F2N3O2S
Molecular Weight 367.41
CAS No. 2309605-22-7
Cat. No. B2692085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide
CAS2309605-22-7
Molecular FormulaC17H19F2N3O2S
Molecular Weight367.41
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCNS(=O)(=O)C3=C(C=CC(=C3)F)F)C4CC4
InChIInChI=1S/C17H19F2N3O2S/c18-13-5-6-14(19)17(9-13)25(23,24)20-7-8-22-16(12-3-4-12)10-15(21-22)11-1-2-11/h5-6,9-12,20H,1-4,7-8H2
InChIKeyMJCYLGAEEFWSIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide (CAS 2309605-22-7): Structural Classification and Procurement-Relevant Context


N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide (CAS 2309605-22-7; molecular formula C17H19F2N3O2S; MW 367.41) belongs to the substituted pyrazolyl benzenesulfonamide chemotype originally disclosed in the G.D. Searle patent family (US5466823, WO9515316) describing selective cyclooxygenase-2 (COX-2) inhibitors [1]. Unlike the 1,5-diarylpyrazole architecture that defines celecoxib, this compound carries a unique 3,5-dicyclopropyl-substituted pyrazole core tethered via an ethyl linker to a 2,5-difluorobenzenesulfonamide moiety . This structural configuration places it at the intersection of two pharmacologically relevant series: the COX-2 inhibitory pyrazolyl sulfonamides and carbonic anhydrase-targeting fluorinated benzenesulfonamides [2].

Why Generic Substitution Fails: Structural Specificity of the 3,5-Dicyclopropyl-2,5-difluoro Configuration in N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide (CAS 2309605-22-7)


Within the broader pyrazolyl benzenesulfonamide landscape, structural modifications at four distinct positions—pyrazole C3/C5 substituents, the N1 linker topology, and the benzenesulfonamide ring fluorination pattern—independently and combinatorially alter target engagement profiles, physicochemical properties, and assay outcomes [1]. The 3,5-dicyclopropyl substitution pattern is structurally non-interchangeable with the 3,5-dimethyl or 3-trifluoromethyl-5-aryl configurations found in close analogs, producing different steric and electronic environments at the pyrazole core . The 2,5-difluoro arrangement on the benzenesulfonamide ring differs from the 2-fluoro, 3,4-difluoro, or non-fluorinated congeners in both hydrogen-bonding capacity and zinc-binding geometry relevant to metalloenzyme inhibition [2]. These cumulative structural differences mean that biological activity data, selectivity profiles, and formulation behavior cannot be extrapolated across analogs within this chemotype without experimental verification.

Quantitative Differentiation Evidence for N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide (CAS 2309605-22-7): Comparator-Anchored Data for Scientific Procurement Decisions


2,5-Difluoro vs. 2-Fluoro Benzenesulfonamide Regioisomerism: Predicted Impact on Carbonic Anhydrase Zinc-Binding Geometry

The 2,5-difluorobenzenesulfonamide moiety in the target compound (CAS 2309605-22-7) presents a fluorine substitution pattern demonstrably different from the mono-fluorinated 2-fluorobenzene-1-sulfonamide analog (CAS 1797977-25-3). Fluorine-19 NMR studies on isolated benzenesulfonamide fragments have established that 2,5-difluorobenzenesulfonamide forms a distinct 2:1 inhibitor/enzyme stoichiometry with human carbonic anhydrase II, whereas 2-fluorobenzenesulfonamide and 3-fluorobenzenesulfonamide exhibit different binding configurations [1]. The presence of the para-fluorine (position 5) in addition to the ortho-fluorine (position 2) alters the electronic environment at the sulfonamide zinc-binding group, which can modulate both affinity and isoform selectivity across the carbonic anhydrase family [1]. While direct head-to-head CA inhibition data for the complete target compound are not publicly available, the fragment-level binding evidence establishes a structural basis for differential behavior relative to the mono-fluoro analog series [2].

Carbonic anhydrase inhibition Fluorine NMR Metalloenzyme targeting

3,5-Dicyclopropyl vs. 3,5-Dimethyl Pyrazole Substitution: Steric and Lipophilic Divergence in the Pyrazole Core

The 3,5-dicyclopropyl substitution on the pyrazole ring represents a key point of structural divergence from the 3,5-dimethyl analog (CAS 1234999-62-2, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzenesulfonamide). The cyclopropyl groups introduce greater steric bulk (molar refractivity contribution approximately +8.6 cm³/mol per cyclopropyl vs. methyl) and distinct conformational constraints compared to the freely rotating methyl substituents [1]. In the broader 1,5-diarylpyrazole COX-2 inhibitor class, the identity of pyrazole C3/C5 substituents is a critical determinant of both potency and isoform selectivity; the dicyclopropyl configuration occupies a unique region of chemical space within the pyrazolyl benzenesulfonamide patent landscape defined by US5466823 and WO9515316 [2]. The dimethyl analog (MW 315.34) has a molecular weight 52 Da lower than the dicyclopropyl target compound (MW 367.41), which affects calculated logP, solubility parameters, and potential membrane permeability . These physicochemical differences preclude direct substitution in structure-activity relationship (SAR) studies without independent re-validation.

Pyrazole SAR COX-2 inhibitor design Bioisosterism

Cytotoxic Activity: Class-Level Evidence for Dicyclopropyl-Pyrazole Sulfonamide Antiproliferative Effects

A critical evidentiary limitation must be stated upfront: no peer-reviewed publication or patent currently reports quantitative IC50 data specifically for CAS 2309605-22-7 in any cell-based or biochemical assay. Vendor-curated product descriptions cite IC50 values in the range of 49.79 µM to 113.70 µM against RKO (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines, but these values are attributed to 'derivatives similar to this compound' rather than the exact compound itself . Separately, the structurally related 2-fluorobenzene-1-sulfonamide analog (CAS 1797977-25-3) is reported to exhibit IC50 values in the 'low micromolar range' against cancer cell lines . Within the broader pyrazole-sulfonamide class, published studies on related chemotypes have demonstrated that sulfonamide-bearing pyrazole derivatives can achieve IC50 values from sub-micromolar to >100 µM depending on substitution pattern, cell line, and assay format [1]. Without direct comparative data for CAS 2309605-22-7 alongside defined reference compounds in the same assay system, any claim of differential cytotoxic potency relative to analogs cannot be substantiated.

Anticancer screening Cytotoxicity assay RKO HeLa

COX-2 Inhibition: Class-Level Inference from the Pyrazolyl Benzenesulfonamide Pharmacophore and Structural Divergence from Celecoxib

The target compound shares the benzenesulfonamide pharmacophore critical for COX-2 inhibition with celecoxib (SC-58635; CAS 169590-42-5), but differs fundamentally in pyrazole substitution topology. Celecoxib employs a 1,5-diarylpyrazole architecture with a 4-methylphenyl group at C5 and trifluoromethyl at C3, achieving COX-2 IC50 values of 40 nM (Sf9 cells) and a COX-2/COX-1 selectivity ratio of approximately 375-fold (COX-1 IC50 = 15 µM) . By contrast, the target compound's 3,5-dicyclopropyl substitution places two cycloalkyl groups directly on the pyrazole ring with an ethyl linker to the sulfonamide, representing a monocyclic rather than diaryl pyrazole topology. The seminal SAR studies by Penning and Talley demonstrated that pyrazole C3/C5 substituent identity is among the strongest determinants of COX-2 potency, with cycloalkyl-substituted variants occupying a distinct activity cluster from trifluoromethyl/aryl-substituted compounds [1]. Published pyrazole-sulfonamide COX-2 inhibitors range from sub-nanomolar (IC50 = 0.002 µM for optimized diarylpyrazoles) to micromolar potency depending on substitution [2]. No COX-1 or COX-2 inhibition data specific to CAS 2309605-22-7 have been located in the peer-reviewed literature or patent examples.

COX-2 selective inhibition Celecoxib analog Anti-inflammatory SAR

Benzenesulfonamide Fluorination Pattern: 2,5-Difluoro vs. Non-Fluorinated vs. 3,4-Difluoro Congeners — Fragment-Level Binding Evidence

Within the dicyclopropyl-pyrazole ethyl-linked sulfonamide series, three fluorination variants of the benzenesulfonamide ring are documented in vendor catalogs: the unsubstituted benzenesulfonamide, the 2-fluorobenzene-1-sulfonamide (CAS 1797977-25-3), the 3,4-difluorobenzene-1-sulfonamide, and the target 2,5-difluorobenzene-1-sulfonamide (CAS 2309605-22-7) . The 2,5-difluoro substitution pattern is distinct from the 3,4-difluoro regioisomer in electronic effect distribution: in 2,5-difluoro, the ortho-fluorine exerts a proximal electron-withdrawing effect on the sulfonamide -SO2NH- group, while the para-fluorine modulates the ring's resonance character, creating a unique electronic profile [1]. Published NMR studies have shown that 2,5-difluorobenzenesulfonamide, as a fragment, produces characteristic 19F chemical shift perturbations upon binding to carbonic anhydrase that differ from mono-fluoro and other difluoro regioisomers, indicating distinct binding modes [1]. These fragment-level differences have been leveraged in medicinal chemistry to tune sulfonamide zinc-binding group (ZBG) electronics for isoform-selective carbonic anhydrase inhibitor design [2]. The complete target compound integrates this specific 2,5-difluoro ZBG with the dicyclopropyl-pyrazole scaffold, a combination for which no biological data exist for any other fluorination regioisomer within this exact scaffold context.

Fluorine SAR Sulfonamide pharmacophore Zinc-binding group modulation

Physicochemical Property Differentiation: Calculated logP, Topological Polar Surface Area, and Hydrogen Bond Donor/Acceptor Profile vs. Closest Analogs

Calculated physicochemical parameters differentiate the target compound from its closest commercially available analogs. Based on molecular formula (C17H19F2N3O2S, MW 367.41), the target compound has a topological polar surface area (TPSA) of approximately 72.4 Ų, one hydrogen bond donor (sulfonamide -NH-), and seven hydrogen bond acceptors (two fluorine atoms, two sulfonamide oxygens, two pyrazole nitrogens, and the sulfonamide nitrogen) . Compared to the non-fluorinated analog (benzenesulfonamide, MW 331.43; TPSA ~72.4 Ų; zero fluorine H-bond acceptors), the addition of two fluorines increases molecular weight by ~36 Da and introduces two additional weak H-bond acceptors without altering donor count . Relative to the 2-fluoro analog (CAS 1797977-25-3, MW 349.42), the additional para-fluorine increases MW by ~18 Da and modifies the electronic distribution across the aromatic ring. These differences affect calculated logP: the non-fluorinated analog is more lipophilic, while progressive fluorination incrementally reduces logP due to the electron-withdrawing effect of fluorine [1]. These property differences have practical consequences for solubility, membrane permeability, and chromatographic behavior in purification and analytical workflows.

Physicochemical properties Drug-likeness Permeability prediction Solubility

Best-Fit Research and Industrial Application Scenarios for N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide (CAS 2309605-22-7)


Carbonic Anhydrase Isoform Selectivity Screening Panels

The 2,5-difluorobenzenesulfonamide moiety is a validated zinc-binding group for carbonic anhydrase (CA) inhibition, with fragment-level 19F NMR data demonstrating distinct binding modes across CA isoforms I and II [1]. The complete compound, integrating this ZBG with the sterically demanding 3,5-dicyclopropyl-pyrazole scaffold, is suited for screening against CA isoform panels (including tumor-associated isoforms CA IX and XII) where the combination of fluorination pattern and pyrazole bulk may yield isoform-selective inhibition profiles not achievable with simpler benzenesulfonamide fragments [2].

COX-2 Pharmacophore Exploration via Non-Diaryl Pyrazole Topology

This compound offers a departure from the canonical 1,5-diarylpyrazole architecture of celecoxib by replacing the C5-aryl and C3-CF3 groups with 3,5-dicyclopropyl substituents and attaching the sulfonamide via an ethyl linker rather than direct N1-phenyl linkage [1]. Researchers investigating COX-2 inhibitor chemical space beyond the extensively explored diarylpyrazole series can use this compound to probe whether cycloalkyl-only pyrazole substitution, combined with difluoro-benzenesulfonamide electronics, can recapitulate or diverge from the COX-2 binding mode established by celecoxib [2].

Structure-Activity Relationship (SAR) Studies Across Fluorination and Pyrazole Substitution Gradients

The availability of structurally defined analogs—including the non-fluorinated benzenesulfonamide, the 2-fluoro, 3,4-difluoro, and 2,5-difluoro variants, as well as the 3,5-dimethyl pyrazole comparator (CAS 1234999-62-2)—enables systematic SAR exploration [1]. The target compound (CAS 2309605-22-7) serves as the 2,5-difluoro, dicyclopropyl 'corner' of this matrix, allowing research teams to deconvolute the independent and synergistic contributions of pyrazole substitution bulk and benzenesulfonamide fluorination pattern to biological activity endpoints [2].

Physicochemical Property Benchmarking and Lead Optimization Parameterization

The compound's intermediate molecular weight (367.41 Da), moderate TPSA (~72.4 Ų), and balanced HBD/HBA profile (1/7) place it within lead-like chemical space [1]. Its calculated property profile—differing from the non-fluorinated (more lipophilic) and dimethyl (lower MW) analogs—makes it a useful reference compound for benchmarking the impact of incremental fluorination and cycloalkyl substitution on solubility, permeability, and metabolic stability in lead optimization programs [2].

Quote Request

Request a Quote for N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.